Ro 46-8443

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C31H35N3O8S |

|---|---|

分子量 |

609.7 g/mol |

IUPAC 名称 |

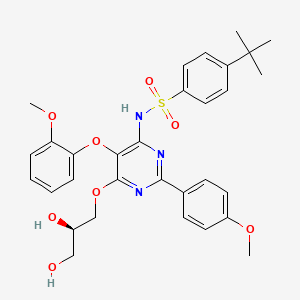

4-tert-butyl-N-[6-[(2R)-2,3-dihydroxypropoxy]-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl]benzenesulfonamide |

InChI |

InChI=1S/C31H35N3O8S/c1-31(2,3)21-12-16-24(17-13-21)43(37,38)34-29-27(42-26-9-7-6-8-25(26)40-5)30(41-19-22(36)18-35)33-28(32-29)20-10-14-23(39-4)15-11-20/h6-17,22,35-36H,18-19H2,1-5H3,(H,32,33,34)/t22-/m1/s1 |

InChI 键 |

DRIHNVYRUGBDHI-JOCHJYFZSA-N |

手性 SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OC[C@@H](CO)O)OC4=CC=CC=C4OC |

规范 SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OCC(CO)O)OC4=CC=CC=C4OC |

产品来源 |

United States |

Foundational & Exploratory

Ro 46-8443: A Technical Guide to its Mechanism of Action as a Selective ETB Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 46-8443 is a pioneering non-peptide, competitive antagonist that exhibits high selectivity for the endothelin B (ETB) receptor. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its pharmacological activity. Its utility as a research tool for elucidating the physiological and pathological roles of the ETB receptor is well-established.

Core Mechanism of Action

This compound functions as a selective and competitive antagonist of the endothelin ETB receptor.[1][2] Its primary mechanism involves binding to the ETB receptor, thereby preventing the binding of endogenous endothelin peptides (ET-1, ET-2, and ET-3). This blockade inhibits the downstream signaling cascades typically initiated by ETB receptor activation. The competitive nature of this antagonism is evidenced by the parallel rightward shift of concentration-response curves in the presence of increasing concentrations of this compound.[1][2]

The endothelin system plays a crucial role in vascular homeostasis. ETB receptors are located on various cell types, including endothelial cells and smooth muscle cells. On endothelial cells, their activation primarily leads to the release of vasodilators such as nitric oxide (NO) and prostacyclin. Conversely, ETB receptors on smooth muscle cells can mediate vasoconstriction. By selectively blocking ETB receptors, this compound allows for the precise investigation of the multifaceted roles of this receptor subtype in different tissues and disease models.

Quantitative Pharmacological Data

The selectivity and potency of this compound have been quantified through various in vitro assays. The following tables summarize key quantitative data.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Receptor | Value | Cell Line/Tissue | Reference |

| IC50 | ETB | 34-69 nM | Various | [3] |

| ETA | 6800 nM | Various | [3] | |

| Selectivity | ETB vs. ETA | Up to 2000-fold | Various | [1][2] |

| pKB | ETB | 7.1 | Pulmonary Artery |

Table 2: Functional Antagonism of this compound

| Assay | Agonist | Tissue/Cell Line | Measured Effect | Antagonist Potency (pA2) | Reference |

| Vasoconstriction | Sarafotoxin S6c | Rat Trachea | Inhibition of Contraction | Not explicitly stated | |

| Vasoconstriction | Endothelin-1 | Rat Aorta | Inhibition of Contraction | Not explicitly stated |

Signaling Pathways

The interaction of this compound with the ETB receptor interrupts key signaling pathways. The following diagram illustrates the canonical ETB receptor signaling and the point of intervention by this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are synthesized based on established methodologies for endothelin receptor antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the ETB receptor.

Materials:

-

Membrane preparations from cells expressing human ETB receptors (e.g., CHO-ETB cells)

-

Radioligand: [¹²⁵I]-ET-1 or a selective ETB radioligand

-

This compound stock solution (in DMSO)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in order:

-

50 µL of binding buffer (for total binding) or unlabeled ET-1 (for non-specific binding) or this compound dilution.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

In Vitro Vasoconstriction Assay

This functional assay assesses the ability of this compound to inhibit ETB receptor-mediated vasoconstriction in isolated arterial rings.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11.1 glucose)

-

Sarafotoxin S6c (selective ETB agonist)

-

This compound

-

Organ bath system with isometric force transducers

Procedure:

-

Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.

-

Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Induce a reference contraction with KCl (e.g., 60 mM) to check for tissue viability.

-

After a washout period, incubate the rings with either vehicle or different concentrations of this compound for 30 minutes.

-

Generate a cumulative concentration-response curve for Sarafotoxin S6c.

-

Record the contractile responses and plot them against the agonist concentration.

-

Analyze the data to determine the rightward shift in the concentration-response curve caused by this compound.

Calcium Mobilization Assay

This cell-based assay measures the inhibition of ETB receptor-mediated intracellular calcium release by this compound.

Materials:

-

CHO cells stably expressing the human ETB receptor (CHO-ETB)

-

Culture medium (e.g., DMEM/F12 with 10% FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Sarafotoxin S6c

-

This compound

-

Fluorescence plate reader with automated liquid handling

Procedure:

-

Seed CHO-ETB cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Add different concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add a fixed concentration of Sarafotoxin S6c (typically the EC80) to all wells.

-

Immediately record the change in fluorescence intensity over time.

-

Determine the inhibitory effect of this compound on the agonist-induced calcium signal and calculate the IC50.

Conclusion

This compound is a potent and highly selective ETB receptor antagonist. Its mechanism of action through competitive inhibition has been thoroughly characterized using a variety of in vitro assays. The quantitative data on its binding affinity and functional potency, combined with detailed experimental protocols, provide a solid foundation for its use in pharmacological research. The ability to selectively block ETB receptors makes this compound an invaluable tool for dissecting the complex roles of the endothelin system in health and disease.

References

Ro 46-8443: A Technical Guide to the First Non-Peptide Selective Endothelin ETB Receptor Antagonist

For Research, Scientific, and Drug Development Professionals

Abstract

Ro 46-8443 is a pioneering pharmacological tool, recognized as the first non-peptide, selective antagonist for the endothelin ETB receptor. Its high affinity and selectivity for the ETB subtype over the ETA subtype have made it an invaluable agent for elucidating the multifaceted physiological and pathophysiological roles of the endothelin system. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and key experimental findings. It includes a compilation of its binding and functional data, detailed experimental protocols for its in vitro and in vivo characterization, and visual representations of the ETB receptor signaling pathway and experimental workflows. This document serves as a vital resource for researchers engaged in cardiovascular, renal, and neurological studies involving the endothelin pathway.

Introduction

The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes (ETA and ETB), is a critical regulator of vascular tone, cell proliferation, and hormone production. The development of selective receptor antagonists has been instrumental in dissecting the distinct functions of these receptor subtypes. This compound emerged as a landmark compound, offering researchers a potent and selective tool to probe the functions of the ETB receptor, which is known for its complex and often opposing roles in vasoconstriction and vasodilation.[1]

Chemical Properties

| Property | Value |

| IUPAC Name | 4-(tert-butyl)-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide |

| CAS Number | 175556-12-4 |

| Molecular Formula | C31H35N3O8S |

| Molecular Weight | 609.69 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO, not in water |

Mechanism of Action

This compound functions as a competitive antagonist of the endothelin ETB receptor.[2] This means that it binds to the receptor at the same site as the endogenous endothelin peptides but does not activate it. By occupying the binding site, this compound prevents the binding of endothelin agonists and thereby inhibits the downstream signaling cascade. The parallel rightward shift observed in concentration-response curves in the presence of this compound is characteristic of competitive antagonism.[2]

Endothelin ETB Receptor Signaling Pathway

The ETB receptor is coupled to multiple G proteins, primarily Gq and Gi, leading to diverse cellular responses. In endothelial cells, activation of ETB receptors typically leads to the production of nitric oxide (NO) and prostacyclin, causing vasodilation. Conversely, on smooth muscle cells, ETB receptor activation can contribute to vasoconstriction.

Caption: Endothelin ETB Receptor Signaling Cascade.

Quantitative Data

The selectivity of this compound for the ETB receptor has been quantified through various in vitro assays.

Table 1: In Vitro Binding Affinity of this compound

| Receptor | Cell Line/Tissue | Radioligand | IC50 (nM) | Selectivity (ETA/ETB) | Reference |

| ETB | CHO cells expressing human ETB receptors | [¹²⁵I]-ET-1 | 34 - 69 | \multirow{2}{*}{~100 - 2000-fold} | [3] |

| ETA | CHO cells expressing human ETA receptors | [¹²⁵I]-ET-1 | 6800 | [3] |

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Agonist | pA₂ value | Reference |

| Contraction of rat tracheal rings | Sarafotoxin S6c | 7.9 | [2] |

Experimental Protocols

The following protocols are summarized from the foundational studies characterizing this compound.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for human ETA and ETB receptors.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human ETA or ETB receptors.

-

[¹²⁵I]-Endothelin-1 (ET-1) as the radioligand.

-

This compound at various concentrations.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

96-well filter plates (e.g., GF/C).

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine 50 µL of cell membrane preparation (containing a specified amount of protein), 50 µL of this compound at various concentrations (or vehicle for total binding), and 50 µL of [¹²⁵I]-ET-1. For non-specific binding, add a high concentration of unlabeled ET-1.

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

In Vitro Functional Assay: Rat Aortic Ring Vasoconstriction

Objective: To assess the functional antagonist activity of this compound on ETB receptor-mediated vasoconstriction.

Materials:

-

Male Wistar rats.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

-

Sarafotoxin S6c (selective ETB agonist).

-

This compound.

-

Organ bath system with isometric force transducers.

Procedure:

-

Humanely euthanize the rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective tissue and cut it into rings of 3-4 mm in length.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ / 5% CO₂.

-

Apply an optimal resting tension to the rings and allow them to equilibrate for at least 60 minutes.

-

To assess the antagonist effect, pre-incubate the rings with various concentrations of this compound (or vehicle) for 30 minutes.

-

Generate a cumulative concentration-response curve for the contractile effect of Sarafotoxin S6c.

-

Record the isometric tension and plot the concentration-response curves.

-

The antagonist activity is determined by the rightward shift of the agonist concentration-response curve.

In Vivo Blood Pressure Measurement in Rats

Objective: To evaluate the effect of this compound on blood pressure in different rat models.[4]

Materials:

-

Normotensive Wistar-Kyoto (WKY) rats.

-

Spontaneously Hypertensive Rats (SHR).

-

Deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats.

-

This compound for intravenous administration.

-

Anesthetic (e.g., pentobarbital).

-

Catheters for arterial blood pressure measurement and drug infusion.

-

Pressure transducer and data acquisition system.

Procedure:

-

Anesthetize the rats and implant a catheter into the carotid artery for continuous blood pressure monitoring.

-

Implant a second catheter into the jugular vein for intravenous drug administration.

-

Allow the animals to stabilize after surgery.

-

Record baseline mean arterial pressure (MAP).

-

Administer this compound intravenously at a specified dose.

-

Continuously monitor and record MAP for a defined period post-administration.

-

In some experiments, pre-treat with an NO synthase inhibitor (e.g., L-NAME) to investigate the role of nitric oxide in the observed effects.

Caption: In Vivo Blood Pressure Experiment Workflow.

Key In Vivo Findings

The in vivo effects of this compound have revealed the complex role of ETB receptors in blood pressure regulation.[4]

-

Normotensive Rats: In normotensive Wistar-Kyoto rats, this compound caused a decrease in blood pressure, suggesting that ETB receptors on smooth muscle cells, which mediate vasoconstriction, play a predominant role in maintaining vascular tone in this state.[4]

-

Hypertensive Rats: In contrast, in spontaneously hypertensive rats (SHR) and DOCA-salt hypertensive rats, this compound induced a pressor effect (an increase in blood pressure).[4] This paradoxical effect is attributed to the blockade of endothelial ETB receptors, which are responsible for the release of the vasodilator nitric oxide. This effect was abolished by pre-treatment with the nitric oxide synthase inhibitor L-NAME, confirming the involvement of the NO pathway.[4]

Conclusion

This compound is a highly selective and potent non-peptide ETB receptor antagonist that has been instrumental in advancing our understanding of the endothelin system. Its differential effects in normotensive versus hypertensive models underscore the context-dependent and multifaceted roles of the ETB receptor in cardiovascular homeostasis. This technical guide provides a foundational resource for researchers utilizing this compound, offering key data and experimental methodologies to facilitate further investigation into the therapeutic potential of targeting the ETB receptor in various disease states.

References

The Genesis of a Selective Tool: A Technical Guide to the Discovery and History of Ro 46-8443

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 46-8443 emerged from the preclinical research division of F. Hoffmann-La Roche Ltd. in the mid-1990s as a pioneering pharmacological tool. It was the first non-peptide antagonist developed with high selectivity for the endothelin B (ETB) receptor over the endothelin A (ETA) receptor. This selectivity, with a differential of up to 2000-fold, established this compound as an invaluable instrument for elucidating the distinct physiological and pathophysiological roles of the ETB receptor. This technical guide provides a comprehensive overview of the discovery, history, and core preclinical characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and development workflow.

Discovery and Historical Context

The development of this compound by F. Hoffmann-La Roche Ltd. occurred within a broader context of intense research into the endothelin system, a family of potent vasoconstrictor peptides with profound implications in cardiovascular diseases.[1][2] The initial focus of many pharmaceutical programs was on developing antagonists for the ETA receptor, which was known to mediate vasoconstriction. However, the precise functions of the ETB receptor were less understood, with evidence suggesting its involvement in both vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction, as well as in the clearance of endothelin-1 (B181129) (ET-1).

The strategic impetus behind the development of a selective ETB antagonist like this compound was to dissect these complex roles. By selectively blocking the ETB receptor, researchers could investigate its specific contributions to blood pressure regulation in both normal and hypertensive states, as well as its involvement in other physiological processes. This compound, a pyrimidine-sulfonamide derivative, was the culmination of a medicinal chemistry effort at Roche aimed at creating potent, selective, and non-peptidic endothelin receptor antagonists.[2][3] Its development provided the scientific community with a much-needed tool to explore the therapeutic potential of targeting the ETB receptor. The initial in vitro characterization of this compound was published in 1996 in FEBS Letters by a team of scientists from Hoffmann-La Roche: V. Breu, M. Clozel, K. Burri, G. Hirth, W. Neidhart, and H. Ramuz.[2]

Mechanism of Action

This compound functions as a competitive antagonist at the ETB receptor.[2][4] This was demonstrated by the parallel rightward shift of concentration-response curves to ETB receptor agonists in the presence of increasing concentrations of this compound, without a reduction in the maximum response.[2] This competitive binding mode indicates that this compound and the endogenous ligand, ET-1, compete for the same binding site on the ETB receptor.

Signaling Pathways

The ETB receptor is a G-protein coupled receptor (GPCR) that can couple to different G proteins, leading to the activation of multiple downstream signaling pathways. By blocking the binding of agonists like ET-1, this compound inhibits these downstream effects.

Quantitative Data

The selectivity of this compound for the ETB receptor is its defining characteristic. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | Radioligand | Preparation | IC50 (nM) | Reference |

| ETB | [¹²⁵I]-ET-1 | CHO cells expressing human ETB receptors | 34 - 69 | [5] |

| ETA | [¹²⁵I]-ET-1 | CHO cells expressing human ETA receptors | 6800 | [5] |

Table 2: In Vitro Functional Antagonism

| Assay | Agonist | Tissue/Cell Preparation | Measured Effect | pA2 | Reference |

| ETB-mediated Contraction | Sarafotoxin S6c | Rat Tracheal Rings | Contraction | ~7.4 | [2] |

| ETA-mediated Contraction | ET-1 | Rat Aortic Rings | Contraction | < 5 | [2] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the original publication by Breu et al. (1996) and standard pharmacological practices.

Radioligand Binding Assays

Objective: To determine the binding affinity (IC50) of this compound for human ETA and ETB receptors.

Protocol:

-

Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably transfected with and expressing either the human ETA or ETB receptor were cultured under standard conditions.

-

Cells were harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate was centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant was then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet was washed and resuspended in a suitable assay buffer. Protein concentration was determined using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, the following were added in order:

-

Assay buffer (50 mM Tris-HCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Increasing concentrations of this compound (or vehicle for total binding).

-

A fixed concentration of [¹²⁵I]-ET-1 (e.g., 25 pM).

-

Membrane preparation (typically 5-10 µg of protein).

-

-

For non-specific binding, a high concentration of unlabeled ET-1 (e.g., 1 µM) was added.

-

-

Incubation and Separation:

-

The plate was incubated for a defined period (e.g., 2 hours) at a specific temperature (e.g., 25°C) to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

The filters were washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters was quantified using a gamma counter.

-

Specific binding was calculated by subtracting non-specific binding from total binding.

-

IC50 values were determined by non-linear regression analysis of the competition binding curves.

-

Functional Antagonism in Isolated Tissues

Objective: To determine the functional antagonist potency (pA2) of this compound at ETB and ETA receptors.

Protocol:

-

Tissue Preparation:

-

Rat Trachea (ETB): Male Wistar rats were euthanized, and the trachea was excised and cut into rings. The epithelium was removed to eliminate its modulating effects.

-

Rat Aorta (ETA): The thoracic aorta was excised and cut into rings.

-

The tissue rings were mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O₂ / 5% CO₂.

-

The rings were connected to isometric force transducers to record changes in tension.

-

-

Experimental Procedure:

-

Tissues were allowed to equilibrate under a resting tension.

-

Cumulative concentration-response curves to an appropriate agonist were generated:

-

Sarafotoxin S6c for the rat trachea (ETB-selective agonist).

-

ET-1 for the rat aorta (predominantly ETA-mediated response).

-

-

After washing and a recovery period, the tissues were incubated with a fixed concentration of this compound for a set time (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to the agonist was then generated in the presence of the antagonist.

-

This procedure was repeated with several different concentrations of this compound.

-

-

Data Analysis:

-

The concentration-response curves were plotted, and the EC50 values for the agonist in the absence and presence of each antagonist concentration were determined.

-

The dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence) was calculated for each antagonist concentration.

-

A Schild plot was constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.

-

The pA2 value was determined as the x-intercept of the Schild regression line. A slope not significantly different from unity is indicative of competitive antagonism.

-

In Vivo Pharmacology

Preclinical in vivo studies in rats were crucial in defining the physiological role of the ETB receptor using this compound. These studies revealed a dual and opposing role for the ETB receptor in blood pressure regulation depending on the hypertensive state of the animal.

Effects in Normotensive and Hypertensive Rats

In normotensive Wistar-Kyoto rats, intravenous administration of this compound caused a decrease in blood pressure.[1] This suggested that, under normal conditions, the predominant effect of ETB receptor activation is vasoconstriction, and blocking this effect leads to vasodilation.

In contrast, in Spontaneously Hypertensive Rats (SHR) and in the DOCA-salt model of hypertension, this compound induced a pressor (blood pressure-increasing) effect.[1] This pressor effect was attributed to the blockade of ETB receptor-mediated vasodilation, which is primarily driven by the release of nitric oxide from the endothelium.[1] This finding highlighted a shift in the functional importance of the ETB receptor in hypertensive states, where its vasodilatory role becomes more prominent in counteracting the elevated blood pressure.

Conclusion

This compound was a landmark discovery in the field of endothelin research. As the first non-peptide, selective ETB receptor antagonist, it provided an essential chemical probe that enabled the scientific community to unravel the multifaceted and often paradoxical roles of the ETB receptor in cardiovascular physiology and pathology. Although not developed as a therapeutic agent for human use, its contribution to our fundamental understanding of the endothelin system has been invaluable and has informed the development of subsequent endothelin receptor antagonists with various selectivity profiles for clinical applications. This technical guide serves as a repository of its core discovery and characterization data, underscoring its historical and scientific importance.

References

- 1. The role of ETB receptors in normotensive and hypertensive rats as revealed by the non-peptide selective ETB receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro characterisation of this compound, the first non-peptide antagonist selective for the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery of sulfonamide endothelin antagonists and the development of the orally active ETA antagonist 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulf onamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ro-46-8443 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

Ro 46-8443: A Comprehensive Technical Guide to the First Non-Peptide ETB Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 46-8443 holds a significant position in pharmacology as the first non-peptide, selective antagonist of the endothelin B (ETB) receptor.[1][2][3] This technical guide provides an in-depth overview of its biochemical properties, experimental characterization, and its role in elucidating the physiological functions of the ETB receptor. All quantitative data are presented in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms.

Biochemical Profile and Selectivity

This compound exhibits a high degree of selectivity for the ETB receptor over the ETA receptor, a crucial characteristic that has enabled researchers to dissect the distinct roles of these two receptor subtypes. The compound acts as a competitive antagonist, as evidenced by the parallel rightward shift of agonist concentration-response curves in its presence.[2]

Table 1: In Vitro Binding Affinity of this compound

| Receptor Subtype | Ligand | Cell Line | IC50 (nM) | Reference |

| Human ETB | [125I]ET-1 | CHO cells | 34 - 69 | [3] |

| Human ETA | [125I]ET-1 | CHO cells | 6800 | [3] |

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. The data demonstrates a significantly higher affinity for the ETB receptor.

Table 2: In Vitro Functional Antagonism of this compound

| Tissue Preparation | Agonist | Measured Response | Antagonist Effect | Reference |

| Rat Tracheal Rings (epithelium-denuded) | Sarafotoxin S6c | Contraction | Competitive antagonism | [1] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for human ETA and ETB receptors.

Methodology:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the recombinant human ETA or ETB receptor.[4][5]

-

Radioligand: [125I]-Endothelin-1 ([125I]ET-1).[6]

-

Assay Buffer: 50 mM Tris-HCl buffer (pH 7.6) containing 1 mM EDTA, 0.2% bovine serum albumin (BSA), and 0.02% bacitracin.[5]

-

Procedure:

-

Incubate the cell membranes (14 µg of protein) with [125I]ET-1 (0.74 kBq/ml) and various concentrations of this compound.[5]

-

The total reaction volume is 1 ml.[5]

-

Incubate at room temperature for 2 hours.[5]

-

Separate bound from free radioligand by filtration through a 96-well microtiter filtration plate with individual PVDF membranes.[6]

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity of the filters using a gamma counter.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of unlabeled ET-1.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Generate competition curves by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Functional Antagonism in Isolated Rat Trachea

Objective: To assess the functional antagonist activity of this compound on ETB receptor-mediated smooth muscle contraction.

Methodology:

-

Tissue Preparation:

-

Isolate tracheas from male Wistar rats.

-

Remove the epithelium to eliminate potential modulating factors.

-

Cut the trachea into rings.

-

-

Organ Bath Setup:

-

Mount the tracheal rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Connect the rings to isometric force transducers to record changes in tension.

-

-

Procedure:

-

Allow the tissues to equilibrate under a resting tension.

-

Pre-incubate the tracheal rings with various concentrations of this compound or vehicle for a defined period.

-

Generate cumulative concentration-response curves to the selective ETB receptor agonist, sarafotoxin S6c.[1]

-

-

Data Analysis:

-

Measure the contractile responses to sarafotoxin S6c in the absence and presence of this compound.

-

Construct concentration-response curves and determine the EC50 values.

-

Perform a Schild analysis to determine the pA2 value, which provides a measure of the antagonist's affinity. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

-

In Vivo Characterization

The in vivo effects of this compound have been investigated in various rat models of hypertension, revealing the complex role of the ETB receptor in blood pressure regulation.

Table 3: In Vivo Effects of this compound on Mean Arterial Pressure (MAP)

| Animal Model | Treatment | Effect on MAP | Proposed Mechanism | Reference |

| Normotensive Wistar Rats | This compound (i.v.) | Decrease | Blockade of vasoconstrictor ETB receptors on smooth muscle cells | [6] |

| Spontaneously Hypertensive Rats (SHR) | This compound (i.v.) | Increase | Blockade of endothelial ETB receptor-mediated nitric oxide release | [7] |

| DOCA-Salt Hypertensive Rats | This compound (i.v.) | Increase | Blockade of endothelial ETB receptor-mediated nitric oxide release | [7] |

Experimental Protocol: DOCA-Salt Hypertensive Rat Model

Objective: To induce a model of low-renin, salt-sensitive hypertension to study the role of the ETB receptor.

Methodology:

-

Animals: Male Wistar rats.

-

Surgical Procedure:

-

Treatment Regimen:

-

Administer deoxycorticosterone acetate (B1210297) (DOCA) subcutaneously (e.g., 25 mg in 0.4 mL of dimethylformamide every fourth day or 40 mg/kg twice weekly).[1][9]

-

Provide the rats with 1% NaCl solution as their drinking water.[1][9]

-

-

Duration: Continue the treatment for a period of 4 to 6 weeks to allow for the development of sustained hypertension.[9]

-

Blood Pressure Measurement:

-

Measure systolic and diastolic blood pressure using methods such as tail-cuff plethysmography or radiotelemetry for continuous monitoring.

-

Signaling Pathways

The ETB receptor is a G protein-coupled receptor that can activate distinct signaling pathways depending on its cellular location.

ETB Receptor Signaling in Vascular Smooth Muscle Cells (Vasoconstriction)

In vascular smooth muscle cells, the ETB receptor is primarily coupled to Gq/11 proteins, leading to vasoconstriction.

Caption: ETB receptor-mediated vasoconstriction pathway.

ETB Receptor Signaling in Endothelial Cells (Vasodilation)

In endothelial cells, the ETB receptor is coupled to Gi proteins, leading to the production of nitric oxide (NO) and subsequent vasodilation.

Caption: ETB receptor-mediated vasodilation pathway.

Conclusion

This compound has been an invaluable pharmacological tool for differentiating the physiological and pathological roles of the ETB receptor. Its high selectivity has allowed for a clearer understanding of ETB receptor-mediated vasoconstriction and vasodilation, as well as its involvement in various hypertensive states. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of endothelin biology and cardiovascular pharmacology.

References

- 1. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelin-1 activates endothelial cell nitric-oxide synthase via heterotrimeric G-protein betagamma subunit signaling to protein jinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20230076411A1 - Lasso peptides for treatment of cancer - Google Patents [patents.google.com]

- 6. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]

- 9. omicsonline.org [omicsonline.org]

Ro 46-8443: A Deep Dive into its Potent and Selective Antagonism of the Endothelin B Receptor

F. Hoffmann-La Roche Ltd. - Ro 46-8443 stands as a pioneering non-peptide antagonist, distinguished by its remarkable selectivity for the endothelin B (ETB) receptor over the endothelin A (ETA) receptor. This in-depth guide explores the quantitative measures of this selectivity, delves into the experimental methodologies used to ascertain these properties, and visually maps the intricate signaling pathways governed by the endothelin system. This document is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's molecular interactions.

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound for the ETB receptor is substantiated by robust quantitative data derived from in vitro binding and functional inhibition assays. The compound demonstrates a significantly higher affinity for ETB, with reported selectivity ratios reaching as high as 2000-fold.[1]

| Parameter | ETB Receptor | ETA Receptor | Selectivity Ratio (ETA/ETB) | Reference |

| IC50 (Binding) | 34-69 nM | 6800 nM | ~100 - 200 | [2] |

| Selectivity (Binding & Functional) | - | - | up to 2000-fold | [1] |

Table 1: In Vitro Binding and Functional Selectivity of this compound. The IC50 values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the respective receptor. A lower IC50 value indicates a higher binding affinity.

Experimental Protocols

The determination of this compound's selectivity relies on meticulously designed in vitro experiments. The following sections outline the typical methodologies employed in these crucial assays.

Radioligand Competition Binding Assay

This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to ETA and ETB receptors.

Objective: To determine the inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound for ETA and ETB receptors.

Materials:

-

Membrane preparations from cells expressing either human ETA or ETB receptors.

-

Radioligand: Typically [125I]-ET-1, which binds to both ETA and ETB receptors.

-

This compound at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Membrane preparations are incubated with a fixed concentration of [125I]-ET-1 and varying concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, corresponding to the bound [125I]-ET-1, is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Functional Inhibition Assay

This assay assesses the ability of this compound to block the physiological response induced by endothelin receptor activation.

Objective: To determine the functional antagonist potency of this compound at ETA and ETB receptors.

Methodology (e.g., Calcium Mobilization Assay):

-

Cell Culture: Cells expressing either ETA or ETB receptors are cultured and loaded with a calcium-sensitive fluorescent dye.

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with an endothelin agonist (e.g., ET-1).

-

Signal Detection: The resulting increase in intracellular calcium concentration is measured using a fluorometer.

-

Data Analysis: The inhibitory effect of this compound on the agonist-induced calcium response is quantified, and the concentration-response curves are used to determine the antagonist's potency (e.g., pA2 value). The observed parallel rightward shift of the concentration-response curves in the presence of different antagonist concentrations is consistent with a competitive binding mode.[1]

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying molecular mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

Figure 1: Workflow for a Radioligand Competition Binding Assay.

References

The Dual-Edged Sword: Endothelin B Receptors in Cardiovascular Disease

A Technical Guide for Researchers and Drug Development Professionals

The endothelin (ET) system, a potent regulator of vascular tone and cellular growth, plays a pivotal role in cardiovascular homeostasis and pathophysiology. While the vasoconstrictive and proliferative effects of endothelin-1 (B181129) (ET-1) are primarily mediated by the endothelin A (ETA) receptor, the endothelin B (ETB) receptor presents a more complex and multifaceted role. This technical guide provides an in-depth exploration of the ETB receptor's function in cardiovascular health and disease, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways to support ongoing research and therapeutic development.

The Dichotomous Nature of ETB Receptor Signaling

The ETB receptor, a G protein-coupled receptor, is expressed on multiple cell types within the cardiovascular system, most notably on endothelial cells and vascular smooth muscle cells (VSMCs). Its activation triggers distinct and often opposing downstream signaling cascades depending on its cellular location.

On endothelial cells , ETB receptor activation is predominantly protective. It mediates vasodilation through the release of nitric oxide (NO) and prostacyclin.[1][2] This vasorelaxant effect is a key counter-regulatory mechanism to the potent vasoconstriction induced by ET-1 acting on ETA receptors. Furthermore, endothelial ETB receptors are crucial for the clearance of circulating ET-1, thereby limiting its systemic vasoconstrictor and proliferative effects.[3][4][5]

Conversely, on vascular smooth muscle cells , ETB receptors, like ETA receptors, mediate vasoconstriction.[6][7] The relative expression and functional significance of VSMC ETB receptors can vary between different vascular beds and may be upregulated in pathological states, contributing to increased vascular tone.[2][8]

This dual functionality underscores the complexity of targeting the ETB receptor for therapeutic intervention in cardiovascular diseases.

Quantitative Insights into ETB Receptor Function

The following tables summarize key quantitative data from studies investigating the role of ETB receptors in modulating vascular function in humans. These studies often employ selective ETB receptor antagonists, such as BQ-788, to probe the receptor's contribution to vascular tone.

Table 1: Effect of ETB Receptor Blockade on Vascular Function in Healthy and Hypertensive Individuals

| Parameter | Population | Intervention | Result | Reference |

| Forearm Blood Flow | Healthy Controls | BQ-788 Infusion | ↓ 17±5% from baseline | [9] |

| Forearm Blood Flow | Hypertensive Patients | BQ-788 Infusion | ↑ 15±7% (transient vasodilation) | [9] |

| Forearm Blood Flow | Healthy Controls | BQ-788 (1 nmol/min) | ↓ 15±5% | [10] |

| Forearm Blood Flow | Chronic Heart Failure Patients | BQ-788 (1 nmol/min) | ↓ 9±4% | [10] |

Table 2: ETB Receptor Contribution to Cutaneous Vasodilation in Women

| Parameter | Population | Intervention | Result (%CVCmax) | Reference |

| Cutaneous Vasodilation | Young Women | Control | 93 ± 2 | [11][12][13] |

| Cutaneous Vasodilation | Young Women | BQ-788 (300 nM) | 87 ± 2 (decreased vs. control) | [11][12][13] |

| Cutaneous Vasodilation | Postmenopausal Women | Control | 83 ± 4 | [11][12][13] |

| Cutaneous Vasodilation | Postmenopausal Women | BQ-788 (300 nM) | 93 ± 1 (increased vs. control) | [11][12][13] |

| Cutaneous Vasodilation | Young Women (Hormone Suppression) | BQ-788 (300 nM) | 90 ± 5 (enhanced vs. control) | [14][15] |

| Cutaneous Vasodilation | Young Women (Estradiol Administration) | BQ-788 (300 nM) | 84 ± 8 (attenuated vs. control) | [14][15] |

CVCmax: Maximal cutaneous vascular conductance

These data highlight a shift in ETB receptor function from predominantly vasodilatory in young women to a more vasoconstrictive role in postmenopausal women, suggesting a hormonal influence on receptor signaling.[11][12][13][14] In hypertensive and heart failure patients, the vasoconstrictor response to ETB blockade is still present, indicating a persistent, albeit potentially altered, role in maintaining vascular tone.[9][10]

ETB Receptor Signaling Pathways

Activation of the ETB receptor initiates a cascade of intracellular events that ultimately determine the cellular response. The primary signaling pathways are depicted below.

Endothelial ETB Receptor Signaling: Vasodilation and Clearance

Caption: Endothelial ETB receptor signaling pathway leading to vasodilation.

In endothelial cells, ET-1 binding to the ETB receptor activates G proteins (Gαq and Gαi), leading to the activation of Phospholipase C (PLC).[16][17] PLC subsequently generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), which, in complex with calmodulin, activates endothelial nitric oxide synthase (eNOS) to produce NO.[18][19] Additionally, ETB receptor activation can stimulate the production of prostacyclin (PGI₂), another potent vasodilator.[1][20] The G protein βγ subunits can also activate the PI3K/Akt pathway, which further enhances eNOS activity.[21][22] A crucial function of endothelial ETB receptors is the clearance of circulating ET-1.[4][17]

Vascular Smooth Muscle ETB Receptor Signaling: Vasoconstriction

Caption: Vascular smooth muscle ETB receptor signaling leading to vasoconstriction.

On VSMCs, ETB receptor activation, similar to ETA receptor signaling, primarily couples to Gαq.[16] This activates PLC, leading to the generation of IP3 and DAG.[17] IP3-mediated release of intracellular Ca²⁺ and DAG-mediated activation of Protein Kinase C (PKC) both contribute to smooth muscle contraction.[17] Furthermore, PKC can activate downstream signaling cascades, such as the MAPK pathway, which are involved in cellular proliferation and hypertrophy.[17]

Role of ETB Receptors in Cardiovascular Pathologies

Dysregulation of the ETB receptor system is implicated in a range of cardiovascular diseases.

-

Hypertension: In essential hypertension, there appears to be an impairment of ETB-mediated vasodilation, which may contribute to increased vascular tone.[9] The balance between the vasodilatory endothelial ETB and vasoconstrictor smooth muscle ETB receptors is likely a critical determinant of blood pressure.[20]

-

Pulmonary Arterial Hypertension (PAH): The endothelin system is a key driver of PAH, characterized by vasoconstriction and vascular remodeling.[3][23] While ETA receptor antagonists are a cornerstone of PAH therapy, the role of ETB receptors is more complex. Endothelial ETB receptors have a protective role, while smooth muscle ETB receptors contribute to the pathology.[24] This has led to the development of both selective ETA and dual ETA/ETB receptor antagonists.[3][23]

-

Atherosclerosis: ET-1 and its receptors are upregulated in atherosclerotic lesions.[25] There is evidence of increased expression of ETB receptors on foam cell macrophages and on smooth muscle cells adjacent to these lesions, suggesting a role in the progression of atherosclerosis.[25]

-

Heart Failure: Plasma ET-1 levels are elevated in patients with congestive heart failure and correlate with disease severity and prognosis.[1] While ETA receptor antagonism has shown some hemodynamic benefits, the effects of modulating ETB receptors in heart failure are less clear, with some studies suggesting that ETB-mediated vasoconstriction may be enhanced.[1][26]

-

Endothelial Dysfunction: A reduction in endothelial ETB receptor function can be a cause of endothelial dysfunction, characterized by impaired vasodilation.[27] This is observed in conditions like post-menopause and insulin (B600854) resistance.[11][12][28]

Key Experimental Protocols

Investigating the function of ETB receptors requires specific pharmacological tools and experimental models. Below are outlines of common methodologies.

In Vivo Assessment of Forearm Blood Flow (Venous Occlusion Plethysmography)

This protocol is used to assess the effect of intra-arterially infused drugs on vascular resistance in the human forearm.

Caption: Workflow for forearm blood flow measurement.

-

Subject Preparation: Subjects rest in a supine position in a temperature-controlled room. The brachial artery of the non-dominant arm is cannulated for drug infusion.

-

Instrumentation: A mercury-in-silastic strain gauge is placed around the thickest part of the forearm to measure changes in circumference, which are proportional to blood flow. A cuff is placed around the upper arm for venous occlusion and another around the wrist to exclude hand circulation.

-

Baseline Measurement: Forearm blood flow (FBF) is measured at regular intervals by inflating the upper arm cuff to a pressure that occludes venous return but not arterial inflow. The rate of increase in forearm volume reflects blood flow.

-

Drug Infusion: A selective ETB receptor agonist (e.g., Sarafotoxin S6c) or antagonist (e.g., BQ-788) is infused at a constant rate through the brachial artery cannula. A saline infusion serves as a control.

-

Data Acquisition: FBF is measured repeatedly during and after the drug infusion period.

-

Data Analysis: The change in FBF from the baseline period is calculated to determine the vascular response to the drug.

Assessment of Cutaneous Microvascular Function (Laser Doppler Flowmetry with Microdialysis)

This technique allows for the local delivery of drugs to the dermal microcirculation and the simultaneous measurement of skin blood flow.

Caption: Workflow for cutaneous microvascular function assessment.

-

Microdialysis Fiber Insertion: One or more microdialysis fibers are inserted intradermally on the ventral forearm.

-

Drug Perfusion: The fibers are perfused with a carrier solution (e.g., lactated Ringer's solution) containing the drug of interest (e.g., BQ-788 at 300 nM). A control fiber is perfused with the carrier solution alone.

-

Laser Doppler Flowmetry: A laser Doppler flowmetry probe is placed on the skin surface directly over each microdialysis fiber to continuously measure red blood cell flux, an index of cutaneous blood flow.

-

Experimental Intervention: A stimulus to induce vasodilation, such as local heating of the skin to 42°C, is applied.

-

Maximal Dilation: At the end of the protocol, maximal cutaneous vasodilation is induced by perfusing a high concentration of sodium nitroprusside and locally heating the skin to 43°C.

-

Data Analysis: Cutaneous vascular conductance (CVC) is calculated as red blood cell flux divided by mean arterial pressure. CVC is then expressed as a percentage of the maximal dilation to normalize the data.

Conclusion and Future Directions

The ETB receptor is a critical and complex component of the endothelin system with a dual role in regulating cardiovascular function. Its location on endothelial cells provides a crucial vasodilatory and ET-1 clearing mechanism, while its presence on vascular smooth muscle cells contributes to vasoconstriction. The balance of these opposing actions is altered in cardiovascular diseases such as hypertension, pulmonary arterial hypertension, and atherosclerosis.

For drug development professionals, the challenge lies in selectively targeting the pathological aspects of ETB receptor signaling while preserving or even enhancing its protective functions. Strategies could include the development of biased agonists that selectively promote the vasodilatory pathways of the endothelial ETB receptor or tissue-specific antagonists that target the vasoconstrictor smooth muscle ETB receptors. A deeper understanding of the factors that regulate ETB receptor expression and signaling in different disease states will be paramount to unlocking the full therapeutic potential of modulating this intriguing receptor.

References

- 1. Endothelin receptor antagonists in congestive heart failure: a new therapeutic principle for the future? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. The endothelin system in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical trials of endothelin antagonists in heart failure: publication is good for the public health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Endothelin receptor antagonism in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. ETB receptor contribution to vascular dysfunction in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Endothelin receptor subtype B mediates synthesis of nitric oxide by cultured bovine endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Endothelin receptor subtype B mediates synthesis of nitric oxide by cultured bovine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ovid.com [ovid.com]

- 21. Endothelin-1 activates endothelial cell nitric-oxide synthase via heterotrimeric G-protein betagamma subunit signaling to protein jinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Endothelin stimulates endothelial nitric oxide synthase expression in the thick ascending limb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]

- 24. The role of endothelin-1 in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Role of endothelin-1 in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. Clarifying endothelial ETB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Endothelin-1 contributes to endothelial dysfunction and enhanced vasoconstriction through augmented superoxide production in penile arteries from insulin-resistant obese rats: role of ETA and ETB receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Target Validation of Ro 46-8443: A Selective Endothelin B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 46-8443 is a pioneering non-peptide, highly selective antagonist of the endothelin B (ETB) receptor.[1][2][3] Its development has provided a crucial pharmacological tool for elucidating the multifaceted physiological and pathophysiological roles of the ETB receptor. This technical guide provides a comprehensive overview of the target validation studies for this compound, detailing its binding affinity and functional antagonism. The guide includes structured data, in-depth experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Core Target and Mechanism of Action

The primary molecular target of this compound is the endothelin B (ETB) receptor, a G-protein coupled receptor (GPCR). This compound exhibits a competitive binding mode of action, as demonstrated by the parallel rightward shift of concentration-response curves in functional assays.[1] This indicates that it reversibly binds to the same site as the endogenous endothelin peptides, thereby preventing receptor activation.

Quantitative Data: Binding Affinity and Functional Antagonism

The selectivity and potency of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data from target validation studies.

Table 1: Radioligand Binding Affinity of this compound

| Receptor Subtype | Cell Line/Tissue | Radioligand | IC50 (nM) | Ki (nM) | Selectivity (ETA/ETB) | Reference |

| Human ETB | CHO cells | [¹²⁵I]-ET-1 | 34 - 69 | Not Reported | >100-fold | [3] |

| Human ETA | CHO cells | [¹²⁵I]-ET-1 | 6800 | Not Reported | [3] | |

| Rat ETB | Not Specified | Not Specified | Not Reported | Not Reported | Up to 2000-fold | [1] |

| Rat ETA | Not Specified | Not Specified | Not Reported | Not Reported | [1] |

Table 2: Functional Antagonism of this compound

| Assay Type | Tissue/Cell Line | Agonist | Parameter | Value | Reference |

| Contraction Assay | Rat Trachea | Sarafotoxin S6c | pA2 | Not Reported | Not Specified |

| Intracellular Ca²⁺ Mobilization | Various Cell Lines | ET-1 / Sarafotoxin S6c | Inhibition | Not Specified | Not Specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of target validation studies. The following sections outline the key experimental protocols used to characterize this compound.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity and selectivity of a compound for its target receptor.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for ETA and ETB receptors.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human ETA or ETB receptors.

-

Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1).

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM), and 0.1% bovine serum albumin (BSA).

-

Non-specific Binding Control: High concentration of unlabeled Endothelin-1 (e.g., 1 µM).

-

Instrumentation: 96-well microplates, filtration apparatus, and a gamma counter.

Protocol:

-

Membrane Preparation: Culture the recombinant CHO cells to confluency. Harvest the cells and homogenize them in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g for 20 minutes at 4°C). Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of non-specific binding control (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

-

Add 50 µL of [¹²⁵I]-ET-1 (final concentration typically 25-50 pM) to all wells.

-

Add 100 µL of the cell membrane preparation to each well.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Intracellular Calcium Mobilization

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream signaling event of ETB receptor activation.

Objective: To assess the functional antagonism of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the ETB receptor (e.g., CHO-ETB, HEK293-ETB).

-

Agonist: Sarafotoxin S6c (a selective ETB agonist) or Endothelin-1.

-

Test Compound: this compound.

-

Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.

-

Instrumentation: A fluorescence plate reader or a fluorescence microscope equipped for ratiometric imaging.

Protocol:

-

Cell Preparation: Seed the cells in a 96-well, black-walled, clear-bottom plate and grow to near confluency.

-

Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

-

Compound Incubation: Add varying concentrations of this compound to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject the agonist (Sarafotoxin S6c or ET-1) into the wells and immediately begin recording the fluorescence intensity over time. For Fura-2, alternate excitation wavelengths between 340 nm and 380 nm while measuring emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.

-

Data Analysis: Calculate the change in intracellular calcium concentration, often represented as the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence relative to baseline (ΔF/F₀ for Fluo-4). Plot the agonist response against the agonist concentration in the presence and absence of different concentrations of this compound. Determine the antagonist's potency, often expressed as a pA2 value from a Schild plot analysis, which provides a measure of the antagonist's affinity in a functional system.

Visualizations: Signaling Pathways and Experimental Workflows

To further clarify the context of this compound's action and the methods used for its validation, the following diagrams are provided.

Caption: ETB Receptor Signaling Pathway via Gαq and its inhibition by this compound.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for Intracellular Calcium Mobilization Assay.

Conclusion

The target validation studies for this compound have unequivocally demonstrated its high affinity and selective antagonism for the endothelin B receptor. The quantitative data from radioligand binding and functional assays confirm its utility as a specific pharmacological probe. The detailed experimental protocols and visual workflows provided in this guide serve as a valuable resource for researchers in the field of endothelin biology and pharmacology, facilitating further investigations into the therapeutic potential of ETB receptor modulation. The continued use of this compound in preclinical research will undoubtedly contribute to a deeper understanding of the complex roles of the endothelin system in health and disease.

References

- 1. In vitro characterisation of this compound, the first non-peptide antagonist selective for the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of ETB receptors in normotensive and hypertensive rats as revealed by the non-peptide selective ETB receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Endothelin Receptor Signaling Pathways: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

The endothelin (ET) system, comprising three potent vasoactive peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (GPCRs), the endothelin A receptor (ET-A) and the endothelin B receptor (ET-B), plays a critical role in a myriad of physiological and pathophysiological processes.[1] Its involvement in vasoconstriction, cell proliferation, fibrosis, and inflammation has made it a key target for drug development, particularly in cardiovascular diseases and cancer.[2][3] This technical guide provides an in-depth exploration of the core signaling pathways initiated by endothelin receptor activation, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.

Endothelin Receptors and Ligand Binding

The two primary endothelin receptor subtypes, ET-A and ET-B, exhibit distinct ligand affinities and tissue distribution, which dictates their diverse physiological roles.[3][4] The ET-A receptor demonstrates a higher affinity for ET-1 and ET-2 over ET-3, whereas the ET-B receptor binds all three isoforms with high and roughly equal affinity.[3][4]

Quantitative Ligand Binding and Functional Potency Data

The following tables summarize key quantitative parameters for the interaction of endothelins and various pharmacological agents with ET-A and ET-B receptors. These values are crucial for designing and interpreting experiments in endothelin research.

Table 1: Dissociation Constants (Kd) and Inhibition Constants (Ki) of Endothelin Peptides and Antagonists

| Compound | Receptor Subtype | Parameter | Value (nM) | Species/System | Reference |

| ET-1 | ET-A | Kd | 0.12 | Rat A10 smooth muscle cells | [5] |

| ET-1 | ET-A | Ki | 0.14 | Rat A10 smooth muscle cells | [5][6] |

| ET-2 | ET-A | Ki | 0.16 | Rat A10 smooth muscle cells | [5] |

| ET-3 | ET-A | Ki | 16 | Rat A10 smooth muscle cells | [5] |

| Sarafotoxin S6b | ET-A | Ki | 0.6 | Rat A10 smooth muscle cells | [5] |

| ET-1 | ET-B | IC50 | 0.08 | Porcine cerebellum membranes | [2] |

| ET-3 | ET-B | IC50 | 0.17 | Porcine cerebellum membranes | [2] |

| Bosentan | ET-A | Ki | 6.5, 8.0 | - | [6] |

| Bosentan | ET-A/ET-B | Kd | 78 | Human heart | [7] |

| Macitentan | ET-A | KB | 0.1 | Calcium release assays | [8] |

| BQ123 | ET-A | - | - | ET-A selective antagonist | [8] |

| BQ788 | ET-B | - | - | ET-B selective antagonist | [8] |

| RES-701-1 | ET-B | IC50 | 4 - 60 | Canine, rabbit, porcine, guinea pig lung | [9] |

Table 2: Functional Potency (EC50) and Inhibition (IC50) of Endothelin Agonists and Antagonists

| Compound | Receptor Subtype | Parameter | Value (nM) | Species/System | Reference |

| ET-1 | ET-A | EC50 | 6.8 | Rat thoracic aorta | [10] |

| [D-Lys9]cyclo11–15 ET-1(9–21) | ET-A | EC50 | 230 | Rat thoracic aorta | [10] |

| ET-1 | ET-A | EC50 | 4 | Human renal artery | [4] |

| ET-1 | ET-A | EC50 | 1 | Human renal vein | [4] |

| Endothelin I | ET-B | EC50 | 2.38 | Nomad ET-B Cell Line (Calcium Assay) | [11] |

| Endothelin I | ET-B | EC50 | 5.61 | Nomad ET-B Cell Line (cAMP Assay) | [11] |

| Bosentan | ET-A | IC50 | 40.0 | - | [6] |

| Ro46-2005 | ET-B | IC50 | 570 | Porcine cerebellum membranes | [2] |

| PD142893 | ET-B | IC50 | 410 | Porcine cerebellum membranes | [2] |

Core Signaling Pathways

Activation of endothelin receptors initiates a cascade of intracellular signaling events, primarily through the coupling to heterotrimeric G-proteins. Both ET-A and ET-B receptors can couple to multiple G-protein families, including Gq/11, Gi/o, Gs, and G12/13, leading to the activation of diverse downstream effector pathways.[3]

The Gq/11 - Phospholipase C (PLC) Pathway

The canonical signaling pathway for both ET-A and ET-B receptors involves their coupling to Gq/11 proteins. This interaction leads to the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]

-

IP3 and Intracellular Calcium Mobilization : IP3, being water-soluble, diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[12][13] This rapid increase in intracellular calcium concentration is a critical event that mediates many of the acute physiological effects of endothelins, such as smooth muscle contraction.[12][14]

-

DAG and Protein Kinase C (PKC) Activation : DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[12] Activated PKC phosphorylates a wide range of substrate proteins, leading to downstream cellular responses including cell growth, differentiation, and modulation of ion channel activity.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

Endothelin-1 (B181129) is a potent mitogen, and its receptors are coupled to the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[15] This pathway is crucial for mediating the long-term effects of endothelins, such as cell proliferation, hypertrophy, and differentiation.[15]

The activation of the MAPK pathway by endothelin receptors is complex and can occur through several mechanisms:

-

G-protein Dependent Activation : Both Gq/11 and Gi/o proteins can contribute to MAPK activation. G-protein activation can lead to the recruitment of adaptor proteins like Shc and Grb2, which in turn activate the small GTPase Ras. Ras then initiates a phosphorylation cascade involving Raf, MEK (MAPK/ERK kinase), and finally ERK.[15]

-

PKC-Dependent Activation : PKC, activated via the Gq/11-PLC-DAG pathway, can also phosphorylate and activate components of the MAPK cascade, such as Raf.

-

Receptor Tyrosine Kinase (RTK) Transactivation : Endothelin receptors can transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). This involves the activation of matrix metalloproteinases (MMPs) that cleave and release EGFR ligands, which then bind to and activate the EGFR, leading to the canonical Ras-Raf-MEK-ERK signaling cascade. Src, a non-receptor tyrosine kinase, often plays a central role in this transactivation process.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate endothelin receptor signaling pathways.

Radioligand Binding Assay

This protocol is designed for determining the binding affinity (Kd) and receptor density (Bmax) of endothelin receptors.

Materials:

-

Cell line expressing endothelin receptors (e.g., A10 rat aortic smooth muscle cells).[5]

-

[125I]-ET-1 (radioligand).

-

Unlabeled ET-1 (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

96-well microtiter filtration plates with PVDF membranes.[5]

-

Cell harvester and scintillation counter.

Procedure:

-

Cell Preparation: Culture cells to confluency, harvest, and prepare a cell membrane suspension.

-

Assay Setup: In a 96-well plate, add cell membrane suspension to each well.

-

Saturation Binding: Add increasing concentrations of [125I]-ET-1 to a series of wells. For each concentration, have a parallel set of wells containing a high concentration of unlabeled ET-1 to determine non-specific binding.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through the PVDF membrane using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of [125I]-ET-1. Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values. For competitive binding assays to determine Ki, a constant concentration of radioligand is used with increasing concentrations of a competing unlabeled ligand.[5]

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration in response to endothelin receptor activation using the fluorescent indicator Fura-2 AM.[16][17]

Materials:

-

Cells expressing endothelin receptors.

-

Fura-2 AM calcium indicator dye.[16]

-

HEPES-buffered saline.

-

Endothelin-1 or other agonists.

-

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm).[16]

Procedure:

-

Cell Seeding: Seed cells in a clear-bottom, black-walled 96-well plate and grow to confluency.[16]

-

Dye Loading: Wash the cells with HEPES-buffered saline and then incubate with Fura-2 AM in the dark at 37°C for 30-60 minutes.[18]

-